
(2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid: is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to an azetidine ring, which is further substituted with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid typically involves the reaction of azetidine-2-carboxylic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Azetidine-2-carboxylic acid+Trifluoroacetic anhydride→(2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its trifluoroacetyl group can act as a probe for investigating biochemical pathways and mechanisms.
Medicine: In medicine, this compound has potential applications in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. The azetidine ring provides structural stability and influences the compound’s reactivity.
Comparaison Avec Des Composés Similaires
- (2S)-1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid
- (2S)-1-(Trifluoroacetyl)piperidine-2-carboxylic acid
- (2S)-1-(Trifluoroacetyl)azetidine-2-sulfonic acid
Uniqueness: (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is unique due to its specific combination of a trifluoroacetyl group and an azetidine ring. This combination imparts distinct chemical and physical properties that differentiate it from other similar compounds. Its reactivity and stability make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
255882-90-7 |
|---|---|
Formule moléculaire |
C6H6F3NO3 |
Poids moléculaire |
197.11 g/mol |
Nom IUPAC |
(2S)-1-(2,2,2-trifluoroacetyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-2-1-3(10)4(11)12/h3H,1-2H2,(H,11,12)/t3-/m0/s1 |
Clé InChI |
WXLABTHHHSXWLD-VKHMYHEASA-N |
SMILES isomérique |
C1CN([C@@H]1C(=O)O)C(=O)C(F)(F)F |
SMILES canonique |
C1CN(C1C(=O)O)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


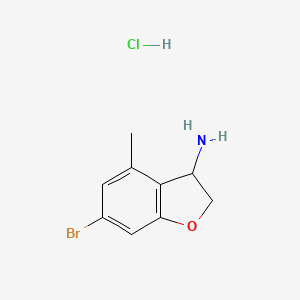

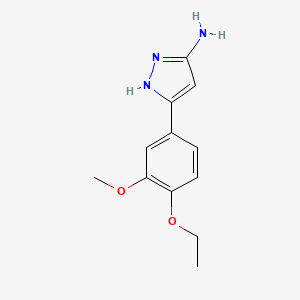
![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
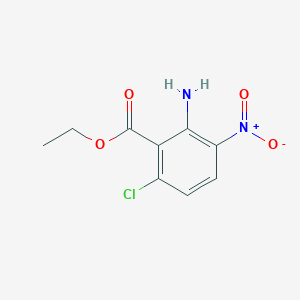
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
![[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B13481671.png)
amine](/img/structure/B13481674.png)
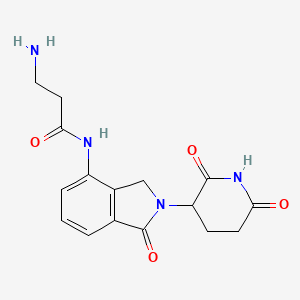
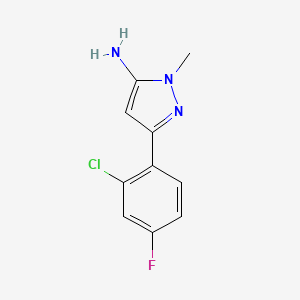
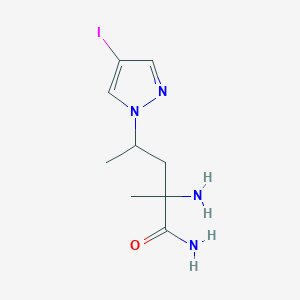
![Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate](/img/structure/B13481690.png)
![8-Methoxy-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13481694.png)
